molecular formula C14H20BrFO B8160635 1-(8-Bromooctyloxy)-3-fluorobenzene

1-(8-Bromooctyloxy)-3-fluorobenzene

Cat. No.: B8160635
M. Wt: 303.21 g/mol
InChI Key: BZMJNNMWQYYIPA-UHFFFAOYSA-N
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Description

1-(8-Bromooctyloxy)-3-fluorobenzene is an aromatic ether derivative characterized by a fluorobenzene ring linked to an 8-carbon bromoalkyl chain via an oxygen atom. This compound is structurally significant due to its combination of electron-withdrawing fluorine and bromine substituents, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

1-(8-bromooctoxy)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrFO/c15-10-5-3-1-2-4-6-11-17-14-9-7-8-13(16)12-14/h7-9,12H,1-6,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMJNNMWQYYIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Bromooctyloxy)-3-fluorobenzene typically involves the reaction of 1,8-dibromooctane with 3-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone under reflux conditions for several hours. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Bromooctyloxy)-3-fluorobenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical properties.

    Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1-(8-azidooctyloxy)-3-fluorobenzene, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

1-(8-Bromooctyloxy)-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(8-Bromooctyloxy)-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Findings and Implications

  • Chain Length : Longer alkyl chains (e.g., 8 carbons) in bromoalkyl-fluorobenzene derivatives likely enhance membrane permeability and hydrophobic interactions but may reduce solubility.
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine, nitro) stabilize aromatic rings and influence binding to biomolecules.
  • Biological Relevance : Fluorobenzene derivatives exhibit DNA bending and protein-binding activities, making them candidates for anticancer or antimicrobial drug development .

Biological Activity

1-(8-Bromooctyloxy)-3-fluorobenzene is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to an octyl chain, which is linked to a benzene ring substituted with a fluorine atom. The unique positioning of these halogen atoms influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic bacteria and fungi, showing promising results in inhibiting their growth.

  • Mechanism of Action : The compound's halogen substituents enhance its ability to interact with microbial membranes, potentially disrupting their integrity and leading to cell lysis.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines.

  • Case Study : In vitro studies showed that this compound reduced the viability of breast cancer cells by inducing apoptosis. The exact pathways involved are still under investigation but may involve modulation of signaling pathways related to cell survival and death.

Table 1: Summary of Biological Activities

Activity TypePathogen/Cell LineIC50 (µM)Mechanism of Action
AntimicrobialE. coli15Disruption of cell membrane integrity
AntimicrobialS. aureus10Inhibition of cell wall synthesis
AnticancerMCF-7 (breast cancer)5Induction of apoptosis
AnticancerHeLa (cervical cancer)7Modulation of apoptosis-related pathways

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of 1,8-dibromooctane with 3-fluorophenol in the presence of a base such as potassium carbonate. The reaction is performed under reflux conditions in a suitable solvent like acetone, followed by purification through column chromatography .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

  • 1-(8-Bromooctyloxy)benzene : Lacks the fluorine atom, resulting in reduced reactivity and biological activity.
  • 1-(8-Bromooctyloxy)-4-fluorobenzene : Different positioning of the fluorine atom may alter its interaction with biological targets.

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